Dimethyl d-tartrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

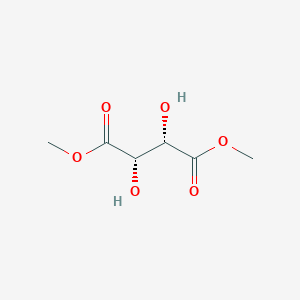

Structure

3D Structure

Properties

IUPAC Name |

dimethyl (2S,3S)-2,3-dihydroxybutanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O6/c1-11-5(9)3(7)4(8)6(10)12-2/h3-4,7-8H,1-2H3/t3-,4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVRATXCXJDHJJN-IMJSIDKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C(C(=O)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]([C@@H](C(=O)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

608-69-5, 13171-64-7, 5057-96-5 | |

| Record name | rel-1,4-Dimethyl (2R,3R)-2,3-dihydroxybutanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=608-69-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl (2S,3S)-2,3-dihydroxybutanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13171-64-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tartaric acid, dimethyl ester, DL- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000608695 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | meso-tartaric acid, dimethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005057965 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethyl (S(R*,R*))-tartrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013171647 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethyl [S(R*,R*)]-tartrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.820 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Dimethyl d-Tartrate from d-Tartaric Acid

Introduction: The Significance of Dimethyl d-Tartrate in Chiral Synthesis

This compound, a diester derivative of d-tartaric acid, is a pivotal chiral building block in the landscape of pharmaceutical and fine chemical synthesis. Its stereochemical integrity and versatile functional groups make it an invaluable starting material for the asymmetric synthesis of complex molecules.[1] In the realm of drug development, where the stereochemistry of a molecule can dictate its pharmacological activity and safety profile, the use of enantiomerically pure synthons like this compound is of paramount importance.[2][3] This guide provides a comprehensive technical overview of the synthesis of this compound from d-tartaric acid, delving into the underlying chemical principles, a detailed experimental protocol, and methods for purification and characterization.

The Chemical Transformation: Fischer-Speier Esterification

The most common and industrially viable method for the synthesis of this compound is the Fischer-Speier esterification of d-tartaric acid with methanol.[4][5] This acid-catalyzed reaction involves the conversion of a carboxylic acid and an alcohol into an ester and water. The reaction is reversible, and therefore, strategies to drive the equilibrium towards the product side are essential for achieving a high yield.

The balanced chemical equation for the reaction is as follows:

HOOC-CH(OH)-CH(OH)-COOH + 2 CH₃OH ⇌ CH₃OOC-CH(OH)-CH(OH)-COOCH₃ + 2 H₂O (d-Tartaric Acid) + (Methanol) ⇌ (this compound) + (Water)

Reaction Mechanism: A Step-by-Step Look

The Fischer-Speier esterification proceeds through a series of protonation and nucleophilic acyl substitution steps. A strong acid, typically sulfuric acid, is used as a catalyst.[6]

-

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

-

Nucleophilic Attack by Methanol: A molecule of methanol, acting as a nucleophile, attacks the protonated carbonyl carbon. This leads to the formation of a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

-

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

-

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.

This process occurs at both carboxylic acid functional groups of the d-tartaric acid molecule to yield this compound.

Experimental Protocol: A Detailed Walkthrough

This protocol details the synthesis of this compound from d-tartaric acid using a sulfuric acid catalyst.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| d-Tartaric Acid | 150.09 | 75.0 g | 0.50 |

| Methanol | 32.04 | 250 mL | 6.18 |

| Concentrated Sulfuric Acid | 98.08 | 5 mL | 0.09 |

Step-by-Step Procedure

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 75.0 g of d-tartaric acid and 250 mL of methanol.

-

Catalyst Addition: While stirring, slowly and carefully add 5 mL of concentrated sulfuric acid to the mixture. The addition is exothermic, so it is advisable to cool the flask in an ice bath during this step.

-

Reflux: Heat the mixture to reflux and maintain it for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol using a rotary evaporator.

-

Neutralization: Dissolve the residue in 200 mL of cold water and carefully neutralize the solution with a saturated solution of sodium bicarbonate until the effervescence ceases.

-

Extraction: Transfer the neutralized solution to a separatory funnel and extract the this compound with three 100 mL portions of diethyl ether.

-

Drying and Evaporation: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter the drying agent and remove the diethyl ether using a rotary evaporator to obtain the crude this compound.

Caption: Experimental workflow for the synthesis of this compound.

Purification of this compound

The crude product obtained can be purified by either recrystallization or vacuum distillation.

Recrystallization

-

Dissolve the crude this compound in a minimal amount of hot methanol.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol.

-

Dry the crystals in a desiccator to obtain pure this compound.

Vacuum Distillation

For a higher purity product, vacuum distillation can be employed. This compound has a boiling point of approximately 158-162 °C at reduced pressure.[7]

-

Set up a vacuum distillation apparatus.

-

Place the crude this compound in the distillation flask.

-

Heat the flask gently under reduced pressure.

-

Collect the fraction that distills at the appropriate temperature and pressure.

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will show characteristic absorption bands for the hydroxyl (-OH) and ester carbonyl (C=O) functional groups.

-

-OH stretch: A broad peak in the region of 3500-3200 cm⁻¹

-

C=O stretch (ester): A strong, sharp peak around 1740 cm⁻¹[8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum will show signals corresponding to the methoxy protons (-OCH₃) and the methine protons (-CH). The hydroxyl protons may appear as a broad singlet.[10]

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the ester, the carbon bearing the hydroxyl group, and the methoxy carbon.[9]

Trustworthiness: A Self-Validating System

The protocol described is designed to be a self-validating system. In-process checks and final product characterization ensure the successful synthesis and purity of this compound.

-

TLC Monitoring: The progress of the esterification can be monitored by TLC, allowing for the determination of the reaction endpoint.

-

Melting Point: Pure this compound has a reported melting point of 57-60 °C.[7] A sharp melting point range close to the literature value is a good indicator of purity.

-

Spectroscopic Analysis: Confirmation of the product's structure and purity through IR and NMR spectroscopy provides definitive validation of the synthesis.

Applications in Drug Development

This compound is a valuable chiral precursor in the synthesis of numerous pharmaceutical compounds. Its two stereocenters are often incorporated into the final drug molecule, imparting the desired chirality.

One notable example is its use in the synthesis of Zolpidem , a widely prescribed medication for the treatment of insomnia.[6][11][12][13] The tartrate salt of Zolpidem is prepared using tartaric acid or its derivatives, highlighting the importance of this chiral building block in the pharmaceutical industry.

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. WO2023076135A1 - N,n-dimethyltryptamine (dmt) crystalline products and methods of making the same - Google Patents [patents.google.com]

- 5. US20080293946A1 - Process for Preparing Zolpidem Hemitartrate and Tartrate Polymorphs - Google Patents [patents.google.com]

- 6. US20050054669A1 - Process for the synthesis of zolpidem - Google Patents [patents.google.com]

- 7. (+)-Dimethyl L-tartrate(608-68-4) IR Spectrum [chemicalbook.com]

- 8. Dimethyl [S(R*,R*)]-tartrate | C6H10O6 | CID 21142 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. (+)-Dimethyl L-tartrate(608-68-4) 1H NMR spectrum [chemicalbook.com]

- 10. EP1948655A1 - Process for preparing zolpidem hemitartrate and tartrate polymorphs - Google Patents [patents.google.com]

- 11. WO2005010002A1 - Process for the synthesis of zolpidem - Google Patents [patents.google.com]

- 12. patents.justia.com [patents.justia.com]

- 13. Purification [chem.rochester.edu]

Enantiomerically pure Dimethyl d-tartrate sources

An In-depth Technical Guide to the Sources of Enantiomerically Pure Dimethyl d-Tartrate

Abstract

This compound, a C₂-symmetric chiral molecule, is a cornerstone of modern asymmetric synthesis. Its utility as a versatile chiral building block stems from its natural abundance, low cost, and the stereochemically defined diol and ester functionalities it presents.[1] This guide provides an in-depth exploration of the primary sources of enantiomerically pure this compound, intended for researchers, chemists, and professionals in the pharmaceutical and fine chemical industries. We will detail its chemical synthesis from D-tartaric acid, outline purification methodologies to achieve high enantiomeric excess, survey its commercial availability, and discuss its critical applications in the synthesis of complex, biologically active molecules.[1][2]

Introduction: The Significance of Chirality and this compound

In the realm of drug development and materials science, the three-dimensional arrangement of atoms in a molecule—its stereochemistry—is paramount. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit profoundly different biological activities. Consequently, the ability to synthesize single enantiomers of complex molecules is a critical objective in modern chemistry.

This compound (CAS No: 13171-64-7), also known as D-(-)-Tartaric acid dimethyl ester, serves as an invaluable starting material in the "chiral pool," providing a readily available source of defined stereocenters for complex syntheses.[1][3] Its structure allows for a wide range of chemical modifications, making it a versatile precursor for chiral ligands, auxiliaries, and intermediates in the production of pharmaceuticals and agrochemicals.[2][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 13171-64-7 | [2][3][4] |

| Molecular Formula | C₆H₁₀O₆ | [2] |

| Molecular Weight | 178.14 g/mol | [2][5] |

| Appearance | White crystalline powder or colorless liquid | [2][3] |

| Melting Point | 57-60 °C | [6] |

| Boiling Point | 158 °C @ 0.2 mm Hg | [6] |

| Specific Optical Rotation | [α]²⁰/D ≈ -20° to -23° (c=2.5 in H₂O) | [2][7] |

Primary Sources of Enantiomerically Pure this compound

There are two primary avenues for obtaining enantiomerically pure this compound: direct chemical synthesis from its corresponding acid and procurement from commercial chemical suppliers.

Chemical Synthesis: The Fischer Esterification Route

The most common and economically viable method for preparing this compound is the direct Fischer esterification of D-tartaric acid with methanol. D-tartaric acid is a natural byproduct of winemaking, making it an inexpensive and abundant chiral starting material. The reaction involves heating the acid in an excess of methanol with a strong acid catalyst.

Causality Behind Experimental Choices:

-

Excess Methanol: The esterification is a reversible equilibrium reaction. According to Le Châtelier's principle, using methanol as the solvent (a large excess) drives the equilibrium towards the formation of the ester product.

-

Acid Catalyst: The carbonyl carbons of the tartaric acid are not sufficiently electrophilic to be attacked by the methanol nucleophile. The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen, significantly increasing the electrophilicity of the carbonyl carbon and accelerating the rate of reaction.

-

Anhydrous Conditions: Water is a byproduct of the reaction. Its presence would shift the equilibrium back towards the starting materials, reducing the yield. Therefore, using anhydrous reagents and reaction conditions is crucial.

Sources

- 1. Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. (-)-Dimethyl D -tartrate 99 13171-64-7 [sigmaaldrich.com]

- 5. Dimethyl [S(R*,R*)]-tartrate | C6H10O6 | CID 21142 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (-)-Dimethyl D-tartrate | 13171-64-7 [chemicalbook.com]

- 7. 13171-64-7 - this compound - D-DMT - Chengdu Likai Chiral Tech Co., Ltd. [chiralcenter.com]

The Legacy of a Grape: A Technical Guide to Tartrate Esters in Asymmetric Synthesis

Foreword

In the pursuit of stereochemically pure molecules, a goal of paramount importance in modern drug development and fine chemical synthesis, nature has often been our most profound teacher. The humble grape, a source of wine and celebration for millennia, also gifted organic chemistry a uniquely powerful tool: tartaric acid. This guide delves into the rich history and expansive utility of tartrate esters, derivatives of this natural product, as cornerstones of asymmetric synthesis. From the foundational discoveries of chirality to their role in Nobel Prize-winning reactions and the synthesis of complex pharmaceuticals, we will explore the enduring legacy of these remarkable chiral building blocks. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the principles and practical applications of tartrate-ester-mediated asymmetric synthesis.

A Historical Perspective: From Pasteur's Crystals to Asymmetric Catalysis

The story of tartrate esters in asymmetric synthesis is intrinsically linked to the very discovery of molecular chirality. In 1848, a young Louis Pasteur, while studying the crystalline forms of sodium ammonium tartrate, made a groundbreaking observation. He meticulously separated two distinct types of crystals that were mirror images of each other.[1][2][3] Solutions of these separated crystals rotated plane-polarized light in opposite directions, while the original mixture was optically inactive.[2][3] This elegant experiment provided the first tangible evidence of molecular asymmetry, a concept that would later be termed chirality by Lord Kelvin.[1] Pasteur's work with tartaric acid laid the conceptual groundwork for the entire field of stereochemistry, demonstrating that molecules could exist as non-superimposable mirror images, or enantiomers.[1][2][3]

For nearly a century, tartaric acid and its derivatives were primarily used as resolving agents to separate racemic mixtures, a testament to Pasteur's initial discovery. However, the true potential of tartrates as agents for inducing stereoselectivity in chemical reactions began to be unlocked in the latter half of the 20th century. The evolution of asymmetric synthesis saw the development of "chiral auxiliaries," temporary chiral components that could be attached to a substrate to direct the stereochemical outcome of a reaction. While early examples of chiral auxiliaries were developed by pioneers like E.J. Corey and B.M. Trost, the readily available and stereochemically defined nature of tartrate esters made them highly attractive candidates for this purpose.[4]

The pivotal moment that cemented the role of tartrate esters in the pantheon of asymmetric synthesis came in 1980. K. Barry Sharpless and his group at Stanford University discovered that a combination of titanium tetra(isopropoxide), diethyl tartrate (DET), and an oxidant could achieve the highly enantioselective epoxidation of allylic alcohols. This reaction, now famously known as the Sharpless Asymmetric Epoxidation, was revolutionary for its reliability, predictability, and broad substrate scope. The significance of this discovery was recognized with the 2001 Nobel Prize in Chemistry, awarded to Sharpless for his work on chirally catalyzed oxidation reactions.

The success of the Sharpless epoxidation spurred further research into the applications of tartrate esters in a wide array of other asymmetric transformations, including cyclopropanations, Diels-Alder reactions, and aldol additions. Furthermore, the core principles of using tartrate-derived chiral ligands have been extended to the burgeoning field of organocatalysis, where tartrate-based molecules are used to catalyze reactions without the need for a metal center. This historical trajectory, from a curious observation about crystals to a Nobel Prize-winning catalytic system and beyond, underscores the profound and lasting impact of tartaric acid on the field of asymmetric synthesis.

The Sharpless-Katsuki Asymmetric Epoxidation: A Paradigm of Enantioselectivity

The Sharpless-Katsuki Asymmetric Epoxidation (SAE) stands as a landmark achievement in asymmetric catalysis, providing a highly reliable method for the synthesis of chiral 2,3-epoxyalcohols from primary and secondary allylic alcohols. The reaction's predictability and high enantioselectivity have made it an indispensable tool in the synthesis of a vast array of natural products and pharmaceuticals.

The Core Principles and Mechanism

The SAE utilizes a catalytic system composed of titanium(IV) isopropoxide (Ti(OiPr)₄), a chiral dialkyl tartrate (most commonly diethyl tartrate, DET, or diisopropyl tartrate, DIPT), and tert-butyl hydroperoxide (TBHP) as the oxidant. The key to the reaction's success lies in the formation of a chiral titanium-tartrate complex in situ.

The currently accepted mechanism involves the formation of a dimeric titanium-tartrate complex, [Ti₂(tartrate)₂(OiPr)₄]. This dimer then reacts with the allylic alcohol and TBHP to form the active catalytic species. The allylic alcohol coordinates to one of the titanium centers through its hydroxyl group, which serves as a directing group. The TBHP also coordinates to the titanium, and the subsequent oxygen transfer to the double bond of the allylic alcohol occurs in a highly stereocontrolled manner.

The choice of the tartrate enantiomer dictates which face of the alkene is epoxidized. When using L-(+)-diethyl tartrate, the oxygen is delivered to the "bottom" face of the allylic alcohol when it is drawn in a standardized orientation. Conversely, D-(-)-diethyl tartrate directs the epoxidation to the "top" face. This predictability is a cornerstone of the SAE's utility.

Experimental Protocol: Asymmetric Epoxidation of Geraniol

This protocol provides a representative procedure for the Sharpless Asymmetric Epoxidation of geraniol using L-(+)-diethyl tartrate.

Materials:

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Titanium(IV) isopropoxide (Ti(OiPr)₄)

-

L-(+)-Diethyl tartrate (L-(+)-DET)

-

Geraniol

-

tert-Butyl hydroperoxide (TBHP), ~5.5 M in decane

-

Molecular sieves, 4Å, powdered and activated

-

Saturated aqueous sodium fluoride (NaF) solution

-

Celatom® or diatomaceous earth

Procedure:

-

Catalyst Preparation:

-

To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add anhydrous CH₂Cl₂ (50 mL).

-

Cool the flask to -20 °C using a cryocooler or a dry ice/acetone bath.

-

Add L-(+)-DET (0.60 mL, 3.5 mmol) to the cold solvent, followed by the dropwise addition of Ti(OiPr)₄ (1.0 mL, 3.4 mmol). Stir the resulting solution for 10 minutes at -20 °C.

-

-

Reaction Execution:

-

Add geraniol (1.54 g, 10.0 mmol) to the catalyst solution.

-

Slowly add TBHP (4.0 mL of a ~5.5 M solution in decane, 22 mmol) dropwise over a period of 10-15 minutes, ensuring the internal temperature does not rise above -15 °C.

-

Stir the reaction mixture at -20 °C for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Upon completion, quench the reaction by adding 10 mL of a saturated aqueous NaF solution.

-

Allow the mixture to warm to room temperature and stir vigorously for at least 1 hour, or until a granular precipitate forms.

-

Add a small amount of Celatom® and filter the mixture through a pad of Celatom®, washing the filter cake with CH₂Cl₂.

-

Dry the combined organic filtrates over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired (2S,3S)-2,3-epoxygeraniol.

-

Data Presentation: Substrate Scope and Enantioselectivity

The Sharpless Asymmetric Epoxidation is effective for a wide range of primary and secondary allylic alcohols. The enantiomeric excess (ee) is typically very high, often exceeding 90%.

| Substrate (Allylic Alcohol) | Tartrate Isomer | Product Enantiomer | Yield (%) | ee (%) |

| Geraniol | L-(+)-DET | (2S,3S) | 85-95 | >95 |

| Cinnamyl alcohol | D-(-)-DIPT | (2R,3R) | 80-90 | >98 |

| (Z)-3-Hexen-1-ol | L-(+)-DET | (2S,3R) | 75-85 | >90 |

| 2-Cyclohexen-1-ol | D-(-)-DIPT | (1R,2S,3R) | 80-90 | >95 |

Beyond Epoxidation: Tartrate Esters as Versatile Chiral Auxiliaries

The success of the Sharpless epoxidation highlighted the immense potential of tartrate esters as chiral controllers. This has led to their application in a variety of other important asymmetric transformations.

Asymmetric Simmons-Smith Cyclopropanation

The Simmons-Smith reaction is a classic method for the synthesis of cyclopropanes from alkenes. The use of chiral auxiliaries, including tartrate derivatives, has enabled the development of enantioselective variants of this reaction, particularly for allylic alcohols.

In a tartrate-mediated Simmons-Smith cyclopropanation, a chiral ligand derived from tartaric acid, often a TADDOL (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol), is used in conjunction with a zinc carbenoid. The chiral ligand coordinates to the zinc, creating a chiral environment that directs the cyclopropanation to one face of the alkene.

Experimental Protocol: Asymmetric Cyclopropanation of Cinnamyl Alcohol

-

Catalyst Preparation: In a flame-dried flask under argon, a solution of the TADDOL ligand (1.2 equiv) in anhydrous dichloromethane is treated with Ti(OiPr)₄ (1.0 equiv). The mixture is stirred at room temperature for 1 hour.

-

Reaction: The catalyst solution is cooled to -20 °C, and cinnamyl alcohol (1.0 equiv) is added, followed by diethylzinc (2.0 equiv). Diiodomethane (2.0 equiv) is then added dropwise. The reaction is stirred at 0 °C for 12 hours.

-

Work-up: The reaction is quenched with saturated aqueous ammonium chloride. The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over MgSO₄, and concentrated. The product is purified by column chromatography.

| Allylic Alcohol | Chiral Ligand | Diastereomeric Ratio (syn:anti) | ee (%) |

| Cinnamyl Alcohol | (R,R)-TADDOL | >95:5 | 92 |

| Geraniol | (S,S)-TADDOL | >95:5 | 88 |

| 3-Buten-1-ol | (R,R)-TADDOL | - | 85 |

Asymmetric Diels-Alder Reaction

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings. Tartrate esters can be employed as chiral auxiliaries to control the stereochemistry of this reaction. The tartrate moiety is typically attached to the dienophile, creating a chiral environment that directs the approach of the diene.[4]

Experimental Protocol: Asymmetric Diels-Alder of a Tartrate-Derived Acrylate

-

Dienophile Synthesis: (2R,3R)-Diethyl tartrate is converted to the corresponding chiral acrylate by reaction with acryloyl chloride in the presence of a base.

-

Diels-Alder Reaction: The chiral acrylate (1.0 equiv) and cyclopentadiene (3.0 equiv) are dissolved in toluene. A Lewis acid catalyst, such as diethylaluminum chloride (Et₂AlCl, 1.1 equiv), is added at -78 °C. The reaction is stirred for 3 hours.

-

Work-up and Auxiliary Removal: The reaction is quenched with saturated aqueous sodium bicarbonate. After extraction and purification of the Diels-Alder adduct, the tartrate auxiliary is removed by hydrolysis (e.g., with LiOH in THF/water) to yield the enantioenriched carboxylic acid.

| Dienophile | Diene | Lewis Acid | Diastereomeric Ratio (endo:exo) | ee (%) of endo |

| Tartrate-Acrylate | Cyclopentadiene | Et₂AlCl | >98:2 | 95 |

| Tartrate-Crotonate | Isoprene | TiCl₄ | 90:10 | 88 |

Tartrate-Derived Organocatalysts: A Metal-Free Approach

A more recent and exciting development is the use of tartrate derivatives as organocatalysts. These catalysts, which do not contain a metal center, offer a more sustainable and often milder alternative to traditional metal-based catalysts. Tartrate-derived diammonium salts, for example, have been shown to be effective catalysts for asymmetric phase-transfer reactions.[5]

These organocatalysts create a chiral environment through non-covalent interactions, such as hydrogen bonding and ionic interactions, to induce stereoselectivity. They have been successfully applied in a range of reactions, including Michael additions and Mannich reactions.[6]

Applications in Drug Development: The Case of Varenicline L-Tartrate

The impact of tartrate chemistry extends directly into the pharmaceutical industry. A prominent example is the smoking cessation drug varenicline, which is marketed as its L-tartrate salt (Chantix®). The use of L-tartaric acid in the final step of the synthesis serves to form a stable, crystalline salt of the active pharmaceutical ingredient (API), facilitating its purification and formulation into a solid dosage form.

The synthesis of varenicline itself involves several key steps, and while the final salt formation with tartaric acid is not an asymmetric transformation, it highlights the crucial role of tartrates in pharmaceutical process chemistry.

Simplified Synthesis of Varenicline and Salt Formation:

-

Core Synthesis: The complex polycyclic core of varenicline is constructed through a multi-step synthetic sequence.[7]

-

Final Deprotection: A protecting group is removed to yield the free base of varenicline.[7]

-

Salt Formation: The varenicline free base is then treated with L-tartaric acid in a suitable solvent, such as methanol, to precipitate the crystalline L-tartrate salt.[8] This step is critical for obtaining the API with high purity and in a form suitable for pharmaceutical manufacturing.[9][10]

Conclusion and Future Outlook

From Louis Pasteur's meticulous separation of tartrate crystals to the development of powerful catalytic systems and their application in life-saving medicines, the journey of tartrate esters in asymmetric synthesis is a testament to the power of fundamental scientific discovery. The ready availability of both enantiomers of tartaric acid from the "chiral pool" has made it an invaluable and economically viable tool for chemists.

The field continues to evolve, with ongoing research into new tartrate-derived ligands and organocatalysts for a wider range of asymmetric transformations. The principles of stereocontrol demonstrated so elegantly with tartrate esters continue to inspire the design of new and more efficient catalytic systems. As the demand for enantiomerically pure compounds in pharmaceuticals, agrochemicals, and materials science continues to grow, the legacy of the humble grape, and the chiral secrets it holds, is sure to endure.

References

-

Ghosh, A. K., Koltun, E., & Bilcer, G. (2001). Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules. Synthesis, 2001(09), 1281–1301. [Link]

-

Ohshima, T., Shibuguchi, T., Fukuta, Y., & Shibasaki, M. (2007). Catalytic asymmetric phase-transfer Michael reaction and Mannich-type reaction of glycine Schiff bases with tartrate-derived diammonium salts. Chemistry, an Asian journal, 2(6), 794–801. [Link]

-

Gal, J. (2012). The discovery of stereoselectivity in the 19th century: The contributions of Louis Pasteur and his followers. Chirality, 24(12), 959-976. [Link]

-

Ohshima, T., Shibuguchi, T., Fukuta, Y., & Shibasaki, M. (2004). Catalytic asymmetric phase-transfer reactions using tartrate-derived asymmetric two-center organocatalysts. Tetrahedron, 60(37), 7743-7754. [Link]

-

Flack, H. D. (2009). Louis Pasteur's discovery of molecular chirality and spontaneous resolution in 1848, together with a complete review of his crystallographic and chemical work. Acta Crystallographica Section A: Foundations of Crystallography, 65(4), 371-389. [Link]

-

Kagan, H. B. (2012). Early history of asymmetric synthesis: who are the scientists who set up the basic principles and the first experiments?. New Journal of Chemistry, 36(10), 1839-1845. [Link]

-

Kauffman, G. B., & Bernal, I. (2012). The early history of stereochemistry: From the discovery of molecular asymmetry and the first resolution of a racemate by Pasteur to the asymmetrical chiral carbon of van't Hoff and Le Bel. In Stereochemistry of Organic and Bioorganic Compounds (pp. 1-34). Springer, Berlin, Heidelberg. [Link]

-

Gal, J. (2013). Louis Pasteur, stereochemistry, and the nature of life. Chirality, 25(1), 1-3. [Link]

-

O'Donnell, M. J. (2019). Asymmetric phase-transfer catalysis. Organic & Biomolecular Chemistry, 17(44), 9536-9552. [Link]

-

Ooi, T., & Maruoka, K. (2004). Catalytic asymmetric synthesis of a nitrogen analogue of dialkyl tartrate by direct mannich reaction under phase-transfer conditions. Organic letters, 6(14), 2397–2399. [Link]

-

Ghosh, A. K., Koltun, E., & Bilcer, G. (2001). Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules. Synthesis, 2001(09), 1281–1301. [Link]

-

Ohshima, T., Shibuguchi, T., Fukuta, Y., & Shibasaki, M. (2004). Catalytic asymmetric phase-transfer reactions using tartrate-derived asymmetric two-center organocatalysts. Tetrahedron, 60(37), 7743-7754. [Link]

-

An Improved Process For The Preparation Of Varenicline Tartrate. (n.d.). Quick Company. Retrieved February 12, 2026, from [Link]

-

Varenicline compound and process of manufacture thereof. (2023). Justia Patents. [Link]

-

Asymmetric Catalysis of Diels-Alder Reactions. (2021, May 2). Chemistry LibreTexts. [Link]

-

Asymmetric Catalysis of Diels-Alder Reactions. (n.d.). MIT OpenCourseWare. Retrieved February 12, 2026, from [Link]

-

Solid State Forms Of Varenicline Salts And A Process For Preparing. (n.d.). Quick Company. Retrieved February 12, 2026, from [Link]

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. Early history of asymmetric synthesis: who are the scientists who set up the basic principles and the first experiments? - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]

- 6. Catalytic asymmetric phase-transfer Michael reaction and Mannich-type reaction of glycine Schiff bases with tartrate-derived diammonium salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Varenicline synthesis - chemicalbook [chemicalbook.com]

- 8. Varenicline tartrate synthesis - chemicalbook [chemicalbook.com]

- 9. An Improved Process For The Preparation Of Varenicline Tartrate. [quickcompany.in]

- 10. Solid State Forms Of Varenicline Salts And A Process For Preparing [quickcompany.in]

A Comprehensive Technical Guide to the Safe Handling and Disposal of Dimethyl d-Tartrate

For researchers, scientists, and drug development professionals, the integrity of experimental work is intrinsically linked to the safe and responsible handling of all chemical reagents. Dimethyl d-tartrate, a versatile chiral building block in asymmetric synthesis, requires a thorough understanding of its properties to ensure laboratory safety and prevent environmental contamination. This guide provides an in-depth analysis of the safety protocols, handling procedures, and disposal methods for this compound, grounded in established scientific principles.

Understanding this compound: Properties and Applications

This compound is a diester of d-tartaric acid, valued for its role in the synthesis of enantiomerically pure compounds.[1] Its applications are diverse, ranging from the development of pharmaceuticals and agrochemicals to its use as a flavoring agent in the food and beverage industry.[1] A fundamental understanding of its physical and chemical properties is the first step in safe handling.

| Property | Value | Source |

| Molecular Formula | C₆H₁₀O₆ | [1] |

| Molecular Weight | 178.14 g/mol | [1] |

| Appearance | Transparent liquid or white mass solid | [1] |

| Melting Point | 57-60 °C (decomposes) | [2] |

| Boiling Point | 158 °C at 0.2 mm Hg | [2] |

| Solubility | Soluble in water | [3] |

| Storage Temperature | 0-8 °C | [1] |

Hazard Identification and Risk Assessment

While this compound is not classified as a hazardous substance according to most safety data sheets, it is crucial to recognize potential risks and handle it with the appropriate precautions.[4][5]

Incompatibilities: The primary chemical hazards associated with this compound stem from its incompatibility with strong acids, bases, reducing agents, and oxidizing agents.[3][6] Contact with these substances can lead to vigorous reactions, potentially compromising the integrity of the compound and creating unsafe laboratory conditions.

Combustion Products: In the event of a fire, the thermal decomposition of this compound can produce hazardous gases, including carbon monoxide (CO) and carbon dioxide (CO₂).[3]

Health Hazards: Although not considered highly toxic, direct contact with the skin or eyes may cause irritation.[7] Inhalation of dust or vapors should be avoided.[6][8]

Personal Protective Equipment (PPE): A Self-Validating System

The selection of appropriate PPE is a critical, self-validating step in ensuring personal safety. The rationale behind each piece of equipment is to create a barrier between the researcher and the chemical, mitigating the risk of exposure.

-

Eye Protection: Chemical safety goggles or glasses that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are mandatory to prevent accidental splashes to the eyes.[3][6]

-

Hand Protection: Impervious gloves, such as nitrile or neoprene, should be worn to prevent skin contact. It is essential to inspect gloves for any signs of degradation or perforation before use.

-

Body Protection: A lab coat or other protective clothing is necessary to protect the skin from potential spills.[6]

-

Respiratory Protection: Under normal laboratory conditions with adequate ventilation, respiratory protection is not typically required.[3][6] However, if there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is fundamental to maintaining a safe laboratory environment and preserving the quality of the reagent.

Handling:

-

Always work in a well-ventilated area, preferably in a chemical fume hood, to minimize the potential for inhalation of any dust or vapors.[6]

-

Avoid direct contact with skin and eyes.[9]

-

Wash hands thoroughly with soap and water after handling the compound.

-

Keep containers tightly closed when not in use to prevent contamination and potential reactions with atmospheric moisture or other substances.[6]

Storage:

-

Store this compound in a cool, dry, and well-ventilated area.[6]

-

Keep the container tightly sealed to prevent degradation.[6]

-

Store away from incompatible materials such as strong acids, bases, oxidizing agents, and reducing agents.[3][6]

-

Keep away from sources of heat, sparks, and open flames.[6]

Emergency Procedures: A Step-by-Step Response

In the event of an accidental exposure or spill, a swift and informed response is crucial to minimize harm.

First Aid Measures:

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Seek medical attention.

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[8]

-

Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[8]

-

Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and have them drink plenty of water.[6] Seek immediate medical assistance.[6]

Accidental Release Measures: For a minor spill, the following steps should be taken:

-

Evacuate: Clear the immediate area of all personnel.

-

Ventilate: Ensure the area is well-ventilated.

-

Contain: For solid spills, carefully sweep up the material, avoiding the generation of dust, and place it into a suitable, labeled container for disposal.[6][9] For liquid spills, absorb the material with an inert substance like vermiculite or sand and place it in a sealed container.[10]

-

Clean: Clean the spill area thoroughly with soap and water.

The following diagram illustrates the decision-making process for handling a this compound spill:

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. (-)-Dimethyl D-tartrate | 13171-64-7 [chemicalbook.com]

- 3. fishersci.com [fishersci.com]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. Dimethyl [S(R*,R*)]-tartrate | C6H10O6 | CID 21142 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. Dimethyl L-tartrate | C6H10O6 | CID 11851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.no [fishersci.no]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. chemstock.ae [chemstock.ae]

Commercial Sourcing and Validation of High-Purity Dimethyl D-Tartrate: A Technical Guide

Topic: Commercial suppliers of high-purity Dimethyl d-tartrate Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound (CAS 13171-64-7), chemically known as dimethyl (2S,3S)-dihydroxysuccinate, is a linchpin chiral pool building block in asymmetric synthesis.[1][2] Its utility extends from the resolution of racemic amines to serving as the scaffold for privileged chiral ligands, most notably TADDOLs (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol).

For pharmaceutical applications, the integrity of the downstream enantioselective transformation is strictly limited by the optical purity of the starting tartrate. A 99% chemical purity does not guarantee 99% enantiomeric excess (ee). This guide provides a rigorous framework for sourcing, validating, and utilizing this compound, moving beyond simple catalog browsing to a risk-based material qualification strategy.

Part 1: Technical Profile & Critical Quality Attributes (CQAs)

Before engaging suppliers, the end-user must define the Critical Quality Attributes (CQAs) necessary for their specific application. In asymmetric catalysis, trace amounts of the enantiomer (Dimethyl L-tartrate) or meso-tartrate can lead to non-linear effects, drastically reducing the ee of the final drug substance.

Table 1: Technical Specifications for High-Purity Grade

| Property | Specification (High Purity) | Criticality |

| CAS Number | 13171-64-7 | Identity |

| Chemical Name | Dimethyl (2S,3S)-dihydroxysuccinate | Identity |

| Structure | Identity | |

| Molecular Weight | 178.14 g/mol | Stoichiometry |

| Appearance | White crystalline solid or fused mass | Purity Indicator (Liquid indicates moisture or impurities) |

| Melting Point | 48°C – 60°C (Polymorphic dependent) | Identity/Purity |

| Optical Rotation | Primary CQA for Chirality | |

| Enantiomeric Excess | Critical for Asymmetric Synthesis | |

| Chemical Purity | Yield/Side-reactions | |

| Water Content | Critical for moisture-sensitive Grignard reactions |

Expert Insight: Commercial samples often arrive as a supercooled liquid or a fused mass due to the compound's low melting point. This is not necessarily a sign of degradation, but must be verified against water content specs, as hygroscopicity can depress the melting point.

Part 2: Supplier Landscape & Sourcing Strategy

Sourcing strategies must differ based on the development phase. For early R&D, "Catalog Suppliers" offer speed and documentation. For Pilot/Manufacturing, "Specialized Chiral Manufacturers" offer bulk consistency and lot sequestration.

Tier 1: Global Catalog Suppliers (R&D & Bench Scale)

Best for: Rapid acquisition, high trust, validated CoAs.

-

Sigma-Aldrich (Merck KGaA)

-

Product: (-)-Dimethyl D-tartrate, 99%[3]

-

Key Spec: Optical purity ee: ≥99% (GLC)

-

Advantage: High reliability in enantiomeric data; robust supply chain.

-

-

Thermo Scientific Chemicals (formerly Alfa Aesar) [4]

-

Product: this compound, 99%[4]

-

Advantage: extensive stock availability in Europe and North America.

-

-

TCI (Tokyo Chemical Industry)

Tier 2: Specialized Chiral Manufacturers (Scale-Up & Bulk)

Best for: Kilogram-scale synthesis, custom specifications, cost-efficiency.

-

Chengdu Likai Chiral Tech (China) [8]

-

Specialization: Dedicated chiral technologies.

-

Claim: Optical purity ≥ 99.0% ee.

-

Use Case: Sourcing intermediate quantities (1kg - 100kg) for pilot plant runs.

-

-

Laksh Finechem (India)

-

Specialization: Fine chemical intermediates.

-

Use Case: Cost-effective bulk sourcing for non-GMP intermediates.

-

Sourcing Decision Logic

The following diagram illustrates the decision-making process for selecting a supplier based on project stage and risk tolerance.

Figure 1: Strategic Sourcing Decision Tree for Chiral Reagents.

Part 3: Quality Assurance & Validation Protocol

Trusting a Certificate of Analysis (CoA) is insufficient for critical asymmetric steps. The following Self-Validating System ensures the material meets the rigorous demands of pharmaceutical synthesis.

The "Self-Validating" QC Workflow

-

Visual & Physical Inspection:

-

Protocol: Check state.[9] If liquid, store at 4°C for 24 hours to attempt crystallization. If it remains liquid, perform Karl Fischer titration immediately. High water content (>1%) indicates poor storage or seal failure.

-

-

Optical Rotation Check (Identity):

-

Protocol: Dissolve 2.5g in 100mL distilled water. Measure at 20°C at 589 nm (D-line).

-

Acceptance: -20° to -23°.[1] Values lower (e.g., -18°) suggest racemization or wet sample.

-

-

Chiral GC Analysis (Definitive Purity):

-

Why: Optical rotation is an average property. Only chromatography can quantify the L-enantiomer impurity.

-

Method: Direct chiral GC is preferred over HPLC for volatile esters.

-

Validated Chiral GC Method

-

Column: Cyclodextrin-based chiral stationary phase (e.g., Chiraldex G-TA or CP-Chirasil-Dex CB).

-

Carrier Gas: Helium (1.0 mL/min).

-

Temperature Program: 100°C (hold 2 min)

5°C/min -

Detection: FID at 250°C.

-

Expected Result: Baseline separation of D- and L-dimethyl tartrate. Calculate ee% using area normalization:

Part 4: Application Case Study – Synthesis of TADDOL

To demonstrate the criticality of high-purity this compound, we examine the synthesis of TADDOL (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol). TADDOLs are "privileged ligands" used in titanium-catalyzed asymmetric additions (e.g., alkylation of aldehydes).

The Causality of Purity: If the starting this compound has an ee of only 95%, the resulting TADDOL ligand will also have low optical purity. In non-linear catalytic systems, this can lead to a catastrophic drop in the enantioselectivity of the final drug synthesis step.

Synthesis Workflow

-

Acetonide Protection: Reaction with acetone/dimethoxypropane to lock the conformation.

-

Grignard Addition: Addition of aryl Grignard (e.g., Phenylmagnesium bromide) to the ester groups.

-

Hydrolysis/Workup: Formation of the diol (TADDOL).

Figure 2: Synthesis pathway of TADDOL ligand from this compound.

Step-by-Step Protocol (Grounding Reference: Org. Synth. 1999, 76, 12)[12]

-

Preparation of Acetonide:

-

Charge a flask with this compound (0.5 mol) and acetone (900 mL).

-

Add Boron trifluoride diethyl etherate (0.31 mol) slowly.

-

Critical Control Point: Moisture must be excluded to prevent hydrolysis of the ester.

-

Neutralize and distill to obtain the acetonide intermediate.

-

-

Grignard Reaction:

-

Prepare Phenylmagnesium bromide (2.2 mol) in dry THF.

-

Add the acetonide solution slowly at 0°C.

-

Reflux for 2 hours to ensure complete addition to the sterically hindered esters.

-

Observation: The reaction mixture turns viscous.

-

-

Isolation:

-

Quench with Ammonium chloride.

-

The crude TADDOL is often purified by crystallization, which can further upgrade the optical purity if the starting material was slightly deficient.

-

References

-

Beck, A. K., Gysi, P., La Vecchia, L., & Seebach, D. (1999).[10] (4R,5R)-2,2-Dimethyl-α,α,α',α'-tetra(naphth-2-yl)-1,3-dioxolane-4,5-dimethanol from Dimethyl Tartrate.[11][10] Organic Syntheses, 76, 12. Available at: [Link]

-

Seebach, D., Beck, A. K., & Heckel, A. (2001).[10] TADDOLs, their derivatives, and TADDOL analogs: versatile chiral auxiliaries. Angewandte Chemie International Edition, 40(1), 92-138.[10]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. lakshfinechem.com [lakshfinechem.com]

- 4. This compound, 99% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. (-)-Dimethyl D-tartrate | CAS 13171-64-7 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. chiralcenter.com [chiralcenter.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. 13811-71-7 - Diethyl D-tartrate - D-DET - Chengdu Likai Chiral Tech Co., Ltd. [chiralcenter.com]

- 9. Catalytic asymmetric synthesis of a nitrogen analogue of dialkyl tartrate by direct mannich reaction under phase-transfer conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. TADDOL - Wikipedia [en.wikipedia.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

Asymmetric Synthesis Strategies: A Technical Guide to Chiral Auxiliaries and Ligands

Introduction: The Chirality Imperative in Drug Discovery

In modern pharmaceutical development, the production of enantiomerically pure Active Pharmaceutical Ingredients (APIs) is not merely a regulatory hurdle; it is a safety and efficacy imperative. The historical context of the thalidomide tragedy underscores the biological necessity of single-enantiomer drugs. For the application scientist, the challenge lies in selecting the most robust, scalable, and cost-effective method to introduce chirality.

This guide analyzes the two dominant methodologies: Chiral Auxiliaries (stoichiometric directing groups) and Chiral Ligands (catalytic modifiers). We will explore the mechanistic underpinnings, execute field-proven protocols, and provide a decision matrix for process selection.

Part 1: Chiral Auxiliaries – The Stoichiometric Approach

Chiral auxiliaries are enantiomerically pure compounds temporarily covalently bonded to an achiral substrate to induce diastereoselectivity in a subsequent reaction.[1][2][3] They are the "workhorses" of early-phase discovery due to their high predictability and reliability.

The Evans Oxazolidinone Platform

Developed by David A. Evans,

Mechanism of Action:

-

Attachment: The substrate (acid chloride/anhydride) is attached to the auxiliary.

-

Enolization: Base treatment (LDA) forms the

-enolate.[2] The lithium cation chelates between the enolate oxygen and the oxazolidinone carbonyl oxygen. -

Shielding: The bulky group on the auxiliary (isopropyl for Valine-derived, benzyl for Phenylalanine-derived) sterically blocks one face of the enolate.

-

Attack: The electrophile approaches from the unhindered face (anti to the steric bulk).

Visualization: Evans Enolate Workflow

Figure 1: The Evans alkylation workflow demonstrating the cyclic nature of auxiliary usage and recovery.

Validated Protocol: Evans Asymmetric Alkylation

Note: This protocol assumes the use of (S)-4-benzyl-2-oxazolidinone.

Reagents:

-

(S)-4-benzyl-3-propionyl-2-oxazolidinone (Substrate)

-

Lithium Diisopropylamide (LDA)[2]

-

Benzyl Bromide (Electrophile)

-

THF (Anhydrous)

Step-by-Step Methodology:

-

Enolization: Cool a solution of the imide substrate (1.0 equiv) in anhydrous THF to -78°C. Slowly add LDA (1.1 equiv) via syringe pump over 15 minutes. Critical Insight: The slow addition prevents local overheating and ensures kinetic control, favoring the

-enolate. Stir for 30 minutes. -

Alkylation: Add Benzyl Bromide (1.5 equiv) dropwise. The reaction mixture should be maintained at -78°C for 2 hours, then allowed to warm slowly to 0°C.

-

Quench: Quench with saturated aqueous NH₄Cl. Extract with EtOAc.

-

Cleavage (The Bottleneck): Dissolve the alkylated intermediate in THF/Water (3:1). Cool to 0°C. Add LiOH (2 equiv) and 30% H₂O₂ (4 equiv).

-

Safety Note: This step generates peracids. Maintain temperature <5°C to prevent thermal runaway and minimize O₂ evolution [1].

-

Regioselectivity:[4][5] The use of peroxide (LiOOH) is essential. Hydroxide alone (LiOH) often attacks the endocyclic carbonyl (cleaving the ring) rather than the exocyclic carbonyl (cleaving the product).

-

-

Purification: Quench peroxide with Na₂SO₃. Acidify to precipitate the chiral acid. Recover the oxazolidinone from the organic layer.

Part 2: Chiral Ligands – The Catalytic Approach

While auxiliaries are reliable, they suffer from poor atom economy (stoichiometric waste). Chiral ligands utilize a metal center (Ru, Rh, Pd) modified by a chiral scaffold to transfer chirality catalytically.

The Noyori Hydrogenation (BINAP)

Ryoji Noyori’s development of the BINAP ligand revolutionized the reduction of ketones and olefins. BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) possesses axial chirality. When complexed with Ruthenium, it creates a chiral pocket that differentiates between the pro-R and pro-S faces of a substrate.

Key Mechanistic Feature: The Ru-BINAP complex operates via a metal-ligand bifunctional mechanism (in transfer hydrogenation) or a monohydride mechanism (in high-pressure hydrogenation), where the chiral diphosphine ligand imposes a rigid "quadrant" steric environment.

Visualization: Catalytic Cycle (Ru-BINAP)

Figure 2: Simplified catalytic cycle for the asymmetric hydrogenation of beta-keto esters using Ru-BINAP.

Validated Protocol: Asymmetric Hydrogenation of Beta-Keto Esters

Reference Standard: Noyori, R. et al. [2]

Reagents:

-

Methyl acetoacetate (Substrate)

-

RuCl₂[(R)-BINAP] (Catalyst, 0.05 mol%)

-

Methanol (Solvent)

-

Hydrogen Gas (H₂)

Step-by-Step Methodology:

-

Preparation: In a glovebox or under Argon, dissolve the substrate in degassed Methanol. The substrate concentration is critical; too high can lead to catalyst aggregation, too low affects rate. Aim for 1.0 M.

-

Catalyst Loading: Add the Ru-BINAP catalyst. A Substrate-to-Catalyst (S/C) ratio of 2,000:1 is standard for initial screens, though industrial processes reach 10,000:1.

-

Pressurization: Transfer to a stainless steel autoclave. Purge with H₂ (3x) to remove trace O₂. Pressurize to 40-100 atm (approx. 4-10 MPa).

-

Causality: High pressure is required to stabilize the Ru-hydride species and ensure the reaction rate exceeds the rate of catalyst decomposition.

-

-

Reaction: Stir at 30°C for 12-24 hours.

-

Workup: Vent H₂ carefully. Concentrate the solvent. The product is typically obtained in >98% yield and >96% ee without further purification.

Part 3: Comparative Analysis & Decision Matrix

For the drug developer, the choice between Auxiliary and Ligand is dictated by the stage of development.

| Feature | Chiral Auxiliaries (e.g., Evans, Myers) | Chiral Ligands (e.g., BINAP, DuPhos) |

| Development Phase | Discovery / Pre-Clinical | Process Development / Manufacturing |

| Reliability | Extremely High (Predictable models) | Variable (Requires screening) |

| Atom Economy | Poor (Requires stoichiometric addition/removal) | Excellent (Catalytic <1 mol%) |

| Cost | High (Auxiliary is expensive if not recycled) | Low (per kg of product) |

| Throughput | Low (Multi-step sequence) | High (Single step) |

| Purification | Easy (Diastereomers separable by chromatography) | Harder (Enantiomers require chiral HPLC) |

Strategic Insight: Use Auxiliaries when you need 5 grams of target compound next week to validate a biological hypothesis. Use Ligands when you need to manufacture 50 kg next year for clinical trials.

Part 4: Industrial Application Case Study

The Takasago Menthol Process One of the most successful applications of chiral ligands is the Takasago process for (-)-Menthol.

-

Reaction: Asymmetric isomerization of diethylgeranylamine.

-

Scale: >1,000 tons/year.[6]

-

Significance: This process demonstrates that chiral ligands can be robust enough for commodity-scale manufacturing, achieving 98% ee and turnover numbers (TON) exceeding 300,000 [3].

References

-

Evans, D. A., et al. (1982).[5] "Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of alpha-substituted carboxylic acid derivatives." Journal of the American Chemical Society.[4][8]

-

Noyori, R. (2001).[9] "Asymmetric Catalysis: Science and Opportunities (Nobel Lecture)." NobelPrize.org.

-

Kumobayashi, H., et al. (1984). "Industrial Application of Asymmetric Hydrogenation Catalyzed by BINAP-Rhodium Complexes." Takasago International Corporation.

-

Myers, A. G., et al. (1997).[5][10] "Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones."[11] Journal of the American Chemical Society.[4][8]

-

Glace, A. W., et al. (2019).[4] "Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2." Organic Process Research & Development.

Sources

- 1. 手性助剂 [sigmaaldrich.com]

- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 3. nbinno.com [nbinno.com]

- 4. connectsci.au [connectsci.au]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. nobelprize.org [nobelprize.org]

- 7. cytothesis.us [cytothesis.us]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Sharpless asymmetric epoxidation using Dimethyl d-tartrate

Application Note: Sharpless Asymmetric Epoxidation (SAE) using Dimethyl D-Tartrate

Part 1: Introduction & Mechanistic Grounding

The Sharpless Asymmetric Epoxidation (SAE) is the gold standard for the enantioselective conversion of primary and secondary allylic alcohols into 2,3-epoxyalcohols.[1] While Diethyl Tartrate (DET) is the most common ligand, This compound (DMT) is frequently employed for specific substrate classes where steric bulk must be minimized, or to facilitate workup due to the higher water solubility of the methyl ester compared to the ethyl ester.

This protocol details the Catalytic Modification (Gao et al., 1987), which utilizes 5–10 mol% titanium catalyst in the presence of molecular sieves.[2] This method supersedes the older stoichiometric approach, offering higher yields, easier purification, and reduced waste.

The Stereochemical Control System

The reaction relies on the formation of a chiral dimeric complex between Titanium(IV) isopropoxide and the tartrate ligand.[3] The "Sharpless Mnemonic" is the definitive tool for predicting facial selectivity.

-

Ligand: this compound [(-)-DMT].

-

Configuration: (2S, 3S).

-

Selectivity: When the allylic alcohol is drawn in the standard orientation (double bond vertical, hydroxymethyl group at the bottom right), (-)-DMT directs oxygen delivery to the TOP (Alpha) face.

Mechanism of Action

The active catalyst is a dimer,

DOT Diagram 1: The Catalytic Cycle & Stereochemical Mnemonic

Figure 1: Catalytic cycle of the Sharpless Epoxidation showing the assembly of the active dimer and the mnemonic for (-)-DMT selectivity.

Part 2: Reagent Selection & Preparation

Success in SAE is strictly defined by the absence of water (which kills the catalyst) and the precise stoichiometry of the complex.

Table 1: Critical Reagent Specifications

| Component | Specification | Role | Critical Note |

| Titanium(IV) isopropoxide | 97%+, Distilled | Catalyst Precursor | Air/Moisture sensitive. Use fresh or recently distilled. |

| This compound | (-)-DMT, 99% | Chiral Ligand | Solid (mp 48°C). Must be dissolved in DCM before addition. |

| TBHP | 5.5M in Decane (Anhydrous) | Oxidant | Do NOT use aqueous (70%) TBHP. It will deactivate the catalyst immediately. |

| Molecular Sieves | 4Å, Activated | Water Scavenger | Essential for the catalytic (5-10 mol%) protocol. |

| Dichloromethane (DCM) | Anhydrous | Solvent | Standard solvent. Toluene is an alternative. |

Part 3: Detailed Experimental Protocol (Catalytic Method)

Scale: 10.0 mmol Allylic Alcohol Catalyst Loading: 5 mol% Ti / 6 mol% DMT

Preparation Phase

-

Activation of Sieves: Flame-dry 4Å molecular sieves (powdered <5 micron is best, but pellets work) under high vacuum. Cool under Argon.

-

DMT Solution: Since this compound is a solid, pre-dissolve 107 mg (0.6 mmol, 6 mol%) in 1 mL of anhydrous DCM.

Reaction Assembly

-

Setup: Flame-dry a 100 mL 2-neck round-bottom flask equipped with a magnetic stir bar and a thermometer. Maintain an inert atmosphere (Nitrogen or Argon).

-

Charging: Add 0.5 g of activated powdered 4Å molecular sieves and 40 mL of anhydrous DCM.

-

Cooling: Cool the flask to -20°C (Cryocooler or Carbon Tetrachloride/Dry Ice slush; standard Dry Ice/Acetone can be used if monitored carefully to maintain -20 to -25°C).

-

Catalyst Formation:

-

Add Titanium(IV) isopropoxide : 150 µL (0.5 mmol, 5 mol%).

-

Add This compound solution : (prepared above).

-

Crucial Step: Stir at -20°C for 20 minutes . This "aging" period allows the formation of the active dimeric catalyst.

-

Oxidation Step

-

Oxidant Addition: Add TBHP (5.5M in decane): 3.6 mL (20 mmol, 2.0 equiv).

-

Note: Dry the TBHP solution over activated sieves for 30 mins prior to use for best results.

-

Stir for another 20-30 minutes at -20°C to allow the oxidant to coordinate.

-

-

Substrate Addition: Add the Allylic Alcohol (10 mmol) dropwise (neat or dissolved in minimal DCM).

-

Rate: Ensure internal temperature does not rise above -20°C.

-

-

Incubation: Stir at -20°C. Monitor by TLC or GC.

Workup (The "Gao" Modification)

Why this method? Standard aqueous workups lead to intractable emulsions with Titanium. This protocol uses Iron(II) Sulfate to destroy excess peroxide and Citric Acid to chelate Titanium, ensuring clean phase separation.

DOT Diagram 2: Workup Decision Tree

Figure 2: Workflow for the safe quenching and isolation of epoxy alcohols.

Step-by-Step Workup:

-

Quench: While still cold, add 10 mL of Diethyl Ether.

-

Chelation/Destruction: Pour the reaction mixture into a beaker containing a pre-stirred solution of Iron(II) Sulfate heptahydrate (3.0 g) and Citric Acid (1.0 g) in 30 mL water.

-

Observation: The mixture will turn orange/brown.

-

-

Separation: Stir vigorously at room temperature for 15-30 minutes until two clear phases emerge.

-

Extraction: Separate the organic layer. Extract the aqueous layer 2x with Ether.

-

Drying: Wash combined organics with Brine, dry over Na2SO4, filter, and concentrate.

-

Purification: Flash chromatography (Silica gel) or Kugelrohr distillation.

-

Note on DMT: Dimethyl tartrate is more water-soluble than Diethyl tartrate, so a significant portion is removed during the aqueous wash, simplifying chromatography.

-

Part 4: Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion (<50%) | Water in system | Reactivate molecular sieves. Ensure TBHP is anhydrous (decane solution). |

| Low ee% | Temperature drift | Maintain -20°C strictly. Do not let the reaction warm up until completion. |

| Low ee% | Incorrect Stoichiometry | Ensure Tartrate is in slight excess of Titanium (1.2 : 1 ratio). |

| Emulsion during workup | Titanium hydroxides | Use the Citric Acid or Tartaric Acid workup method to sequester Ti. |

| Slow Reaction | Steric bulk | DMT is less bulky than DET or DIPT. If still slow, increase catalyst loading to 10-15 mol%. |

Part 5: References

-

Katsuki, T., & Sharpless, K. B. (1980). The first practical method for asymmetric epoxidation.[5] Journal of the American Chemical Society, 102(18), 5974–5976. Link

-

Gao, Y., Hanson, R. M., Klunder, J. M., Ko, S. Y., Masamune, H., & Sharpless, K. B. (1987). Catalytic asymmetric epoxidation and kinetic resolution: Modified procedures including in situ derivatization.[5] Journal of the American Chemical Society, 109(19), 5765–5780.[5] Link

-

Pfenninger, A. (1986). Asymmetric Epoxidation of Allylic Alcohols: The Sharpless Epoxidation. Synthesis, 1986(02), 89-116.[2][6] Link

-

Hill, J. G., Rossiter, B. E., & Sharpless, K. B. (1983). Analysis of enantiomeric excess in allylic alcohols and their epoxides. The Journal of Organic Chemistry, 48(20), 3607–3608. Link

Sources

Application Note: Scalable Synthesis of TADDOL from Dimethyl Tartrate

Executive Summary

This application note details the robust synthesis of

TADDOLs are critical scaffolds in asymmetric catalysis, serving as ligands for Titanium-catalyzed Lewis acid transformations (e.g., Diels-Alder, nucleophilic additions) and as chiral solvating agents. This protocol utilizes the Seebach method, optimized for reproducibility and safety in a research setting. It is divided into two critical phases: Acetalization (Protection) and Grignard Addition (C-C Bond Formation).

Note on Stereochemistry

-

Starting Material: The prompt specifies "Dimethyl d-tartrate." In historical nomenclature,

refers to dextrorotatory (+). Natural tartaric acid is L-(+)-tartaric acid, which possesses the ( -

Product: Using Dimethyl L-(+)-tartrate yields (

)-TADDOL . -

Enantiomer: If the unnatural D-(-)-tartrate [(

)] is used, the product will be (

Strategic Workflow Overview

The synthesis proceeds via a two-step sequence. First, the 1,2-diol functionality is protected as an acetonide to rigidly define the stereochemical environment and prevent side reactions. Second, a massive excess of aryl Grignard reagent is introduced to convert the diester into the tetraaryl diol.

Figure 1: Strategic workflow for TADDOL synthesis from tartrate esters.

Phase 1: Acetalization (Protection)

Objective: Convert Dimethyl tartrate into Dimethyl 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate. Mechanism: Acid-catalyzed transacetalization.[1]

Materials

| Reagent | Equiv.[1][2][3][4][5][6] | Role |

| Dimethyl L-tartrate | 1.0 | Substrate |

| 2,2-Dimethoxypropane | 1.5 - 2.0 | Acetal Source |

| p-Toluenesulfonic acid (pTsOH) | 0.01 (cat.) | Catalyst |

| Cyclohexane (or Toluene) | Solvent | Azeotropic Agent |

Protocol

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser (or Dean-Stark trap if using acetone/benzene, though dimethoxypropane is preferred for milder conditions).

-

Mixing: Dissolve Dimethyl tartrate and 2,2-dimethoxypropane in cyclohexane. Add the catalytic pTsOH.

-

Reaction: Heat the mixture to reflux. The reaction relies on the removal of methanol to drive the equilibrium forward. If using a Dean-Stark is not feasible, the reaction can be driven by distilling off the methanol-cyclohexane azeotrope slowly.

-

Monitoring: Monitor by TLC (SiO2, EtOAc/Hexane 1:3). The product is less polar than the starting diol.

-

Workup: Once complete, cool the mixture. Neutralize the catalyst with solid

or a few drops of triethylamine. Filter off solids.[5] -

Purification: Concentrate the filtrate. The resulting oil is often pure enough for the next step. For high-purity applications, distill under vacuum (approx. 100-110 °C at 0.1 mmHg).

Scientist's Insight:

Why Dimethoxypropane? Using acetone requires continuous water removal (Dean-Stark). Dimethoxypropane reacts to release methanol, which is easier to remove and drives the equilibrium more efficiently under anhydrous conditions.

Phase 2: Grignard Addition (C-C Bond Formation)

Objective: Introduction of four aryl groups to form the TADDOL core. Criticality: This step requires strict anhydrous conditions.[7] The formation of the tetra-alkoxide intermediate creates a viscous mixture that can stall stirring; mechanical stirring is recommended for scales >10g.

Mechanism of Grignard Addition

The reaction involves the sequential addition of the Grignard reagent to the ester carbonyls.

Figure 2: Stepwise addition of Grignard reagent to the ester functionality.

Materials

| Reagent | Equiv.[1][2][3][4][5][6] | Role |

| Tartrate Acetonide (from Phase 1) | 1.0 | Substrate |

| Phenylmagnesium Bromide (PhMgBr) | 4.5 - 5.0 | Nucleophile |

| THF (Anhydrous) | Solvent | Reaction Medium |

| Quench | Proton Source |

Detailed Protocol

-

Grignard Preparation (or Sourcing):

-

Self-Validation Check: If preparing PhMgBr from Mg turnings and Bromobenzene, ensure the Mg is shiny (acid wash or iodine activation). If purchasing, titrate the Grignard reagent to verify concentration.

-

Place PhMgBr (5.0 equiv) in a dry 3-neck flask under Argon/Nitrogen.

-

-

Controlled Addition:

-

Dissolve the Tartrate Acetonide (1.0 equiv) in anhydrous THF.

-

Cool the Grignard solution to 0 °C. The reaction is highly exothermic.

-

Add the acetonide solution dropwise via a pressure-equalizing addition funnel.

-

Observation: A color change (often yellow to muddy brown) and precipitate formation (Mg salts) is normal.

-

-

Reflux:

-

After addition, allow the reaction to warm to room temperature.

-

Heat to reflux for 2–4 hours. This ensures the sterically hindered ketone intermediates are fully converted to the tertiary alcohols.

-

-

Hydrolysis (The "Seebach Hydrolysis"):

-

Cool the mixture to 0 °C.

-

Slowly add saturated

solution. -

Crucial Step: If the mixture becomes a gelatinous mass (magnesium emulsions), add dilute

or acetic acid carefully to break the emulsion, or use a large excess of water and perform a decantation/filtration. Note: TADDOL is acid-sensitive (acetonide cleavage), so avoid strong acids or prolonged exposure. Neutral NH4Cl is safest.

-

Extraction:

-

Extract the aqueous layer with

or -

Wash combined organics with brine, dry over

, and concentrate.

-

Purification & Characterization

TADDOLs are notorious for including solvent molecules in their crystal lattice (clathrate formation). This property is useful for purification but requires attention during drying.

Purification Protocol

-

Solvent Removal: Evaporate the reaction solvent to obtain a crude solid/oil.

-

Crystallization:

-

Dissolve the crude material in a minimum amount of hot solvent (typically Pentane/Ether or Hexane/Ethyl Acetate ).

-

Allow to cool slowly to room temperature, then to 4 °C.

-

TADDOL typically crystallizes as large, defined prisms or needles.

-

-

Drying: Dry under high vacuum at 80 °C to remove clathrated solvent molecules if solvent-free ligand is required.

Characterization Data (Expected)

| Technique | Feature | Expectation |

| 1H NMR | Acetonide Methyls | Two singlets (approx.[10] 1.0 - 1.5 ppm) indicating restricted rotation/chiral environment. |

| 1H NMR | Methine Protons | Singlet or tight doublet (approx. 4.5 - 5.0 ppm) for the CHO- group. |

| 1H NMR | Aromatic Region | Multiplets (7.0 - 8.0 ppm) integrating to 20 protons. |

| IR | -OH Stretch | Strong, broad band at 3300-3500 cm⁻¹ (hydrogen bonded). |

Safety & Hazards

-

Grignard Reagents: Highly reactive with water and air. Potential for fire/explosion.[8][9] Ensure all glassware is flame-dried and the system is under inert gas.

-

Exotherms: The addition of the ester to the Grignard generates significant heat. Cooling is mandatory to prevent solvent boiling and runaway reactions.

-

Magnesium Salts: The quench generates magnesium hydroxide/salts which can trap product. Thorough washing or acid lysis (controlled) is necessary.

References

-

Original Seebach Protocol: Beck, A. K., Bastani, B., Plattner, D. A., Petter, W., Seebach, D., Braun, H., ... & Rheiner, P. B. (1991). 158. TADDOLs, their derivatives, and TADDOL analogues: Versatile chiral auxiliaries.[11] Helvetica Chimica Acta, 74(5), 1102-1118.

-

Organic Syntheses Procedure (Reliable Standard): Seebach, D., Beck, A. K., & Heckel, A. (2001). TADDOLs, their derivatives, and TADDOL analogues: versatile chiral auxiliaries.[11] Angewandte Chemie International Edition.[1][2] (Note: See also Org. Synth. 1995, 72, 154 for related Ti-TADDOL preparation).

-

Review on TADDOL Applications: Pellissier, H. (2008). TADDOLates in asymmetric synthesis.[1] Tetrahedron, 64(44), 10163-10215.

Sources

- 1. ethz.ch [ethz.ch]

- 2. Grignard Reaction [organic-chemistry.org]

- 3. quora.com [quora.com]

- 4. researchgate.net [researchgate.net]